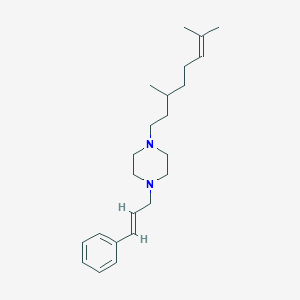
3-(5-chloro-2-thienyl)-2-(5-methoxy-1H-benzimidazol-2-yl)acrylonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(5-chloro-2-thienyl)-2-(5-methoxy-1H-benzimidazol-2-yl)acrylonitrile is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known by its chemical formula, C20H14ClN3O2S, and is a yellow powder that is soluble in organic solvents.
Mecanismo De Acción
The mechanism of action of 3-(5-chloro-2-thienyl)-2-(5-methoxy-1H-benzimidazol-2-yl)acrylonitrile is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes that are essential for cancer cell survival. This compound has also been shown to induce oxidative stress in cancer cells, leading to their death.
Biochemical and Physiological Effects:
Studies have shown that this compound has several biochemical and physiological effects. This compound has been shown to inhibit cell proliferation and induce apoptosis in cancer cells. It has also been shown to have anti-inflammatory and antioxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-(5-chloro-2-thienyl)-2-(5-methoxy-1H-benzimidazol-2-yl)acrylonitrile in lab experiments is its potential as a potent anti-cancer agent. However, this compound has some limitations, including its low solubility in water and its potential toxicity to healthy cells.
Direcciones Futuras
There are several future directions for research on 3-(5-chloro-2-thienyl)-2-(5-methoxy-1H-benzimidazol-2-yl)acrylonitrile. One potential direction is to investigate its potential as a treatment for other diseases, such as autoimmune disorders. Another direction is to explore its use in combination with other anti-cancer agents to enhance its efficacy. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.
In conclusion, this compound is a promising compound that has potential applications in various fields, particularly in cancer therapy. While further research is needed to fully understand its mechanism of action and potential side effects, this compound holds great promise for the future of medicine and scientific research.
Métodos De Síntesis
The synthesis of 3-(5-chloro-2-thienyl)-2-(5-methoxy-1H-benzimidazol-2-yl)acrylonitrile is a complex process that involves several steps. One of the most common methods for synthesizing this compound is through the reaction of 5-chloro-2-thiophenecarboxaldehyde with 5-methoxy-2-aminobenzimidazole in the presence of a catalyst such as potassium carbonate. The resulting product is then treated with acrylonitrile to yield the final compound.
Aplicaciones Científicas De Investigación
3-(5-chloro-2-thienyl)-2-(5-methoxy-1H-benzimidazol-2-yl)acrylonitrile has been extensively studied for its potential applications in various fields. One of the most significant areas of research is in the field of medicinal chemistry, where this compound has shown promise as a potential anti-cancer agent. Studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells, making it a promising candidate for cancer therapy.
Propiedades
IUPAC Name |
(Z)-3-(5-chlorothiophen-2-yl)-2-(6-methoxy-1H-benzimidazol-2-yl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClN3OS/c1-20-10-2-4-12-13(7-10)19-15(18-12)9(8-17)6-11-3-5-14(16)21-11/h2-7H,1H3,(H,18,19)/b9-6- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVRGKVYPINJAGQ-TWGQIWQCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(N2)C(=CC3=CC=C(S3)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=C1)N=C(N2)/C(=C\C3=CC=C(S3)Cl)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-(4-biphenylyl)-2-(2-furyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5367990.png)
![1-({2-[2-(4-morpholinyl)ethyl]-1-piperidinyl}acetyl)indoline](/img/structure/B5368012.png)
![2-{2-[4-(1-piperidinylmethyl)phenyl]vinyl}quinoline](/img/structure/B5368015.png)
![3,5-dimethoxy-N-[3-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzamide](/img/structure/B5368018.png)
![N,N-dimethyl-7-(3-phenylpropanoyl)-2-pyridin-4-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5368020.png)
![4-benzyl-3-ethyl-1-{[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4-diazepan-5-one](/img/structure/B5368025.png)
hydrazone](/img/structure/B5368033.png)
![1-{[2-(4-methoxy-2,3-dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-4-(2-methoxyethyl)piperazine](/img/structure/B5368036.png)
![methyl 2-{5-[4-(2-ethoxy-2-oxoethoxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}propanoate](/img/structure/B5368048.png)

![2-{2-[2-(5-methyl-2-furyl)-1H-imidazol-1-yl]ethyl}-1H-benzimidazole](/img/structure/B5368090.png)
![1-[(2-ethoxypyridin-3-yl)carbonyl]-4-(4-methyl-1H-pyrazol-1-yl)piperidine-4-carboxylic acid](/img/structure/B5368099.png)
![4-{1-cyano-2-[5-(2,3-dichlorophenyl)-2-furyl]vinyl}benzonitrile](/img/structure/B5368101.png)
![6-[4-(dimethylamino)benzylidene]-5-imino-2-(2-thienyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5368106.png)